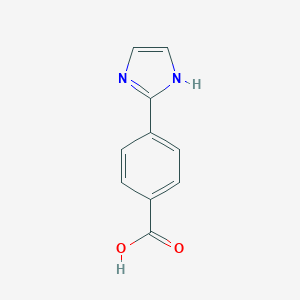

4-(1H-imidazol-2-yl)benzoic Acid

Vue d'ensemble

Description

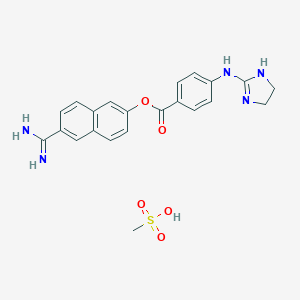

4-(1H-imidazol-2-yl)benzoic Acid , also known by its chemical formula C10H8N2O2 , is a compound with intriguing properties. It belongs to the benzoic acid family and features an imidazole ring fused to a benzene ring. The imidazole moiety imparts unique characteristics to this compound, making it an interesting subject of study .

Synthesis Analysis

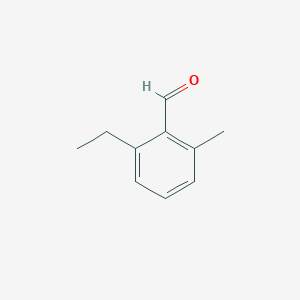

The synthesis of 4-(1H-imidazol-2-yl)benzoic Acid involves the reaction between imidazole and 4-fluorobenzaldehyde. The detailed synthetic route and reaction conditions may vary, but the key step is the formation of the imidazole ring and its subsequent attachment to the benzene ring. Researchers have explored different methods to achieve this synthesis .

Molecular Structure Analysis

The molecular formula C10H8N2O2 reveals that the compound consists of ten carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The imidazole ring is fused to the benzene ring, resulting in a planar structure. The 2D and 3D conformers provide insights into its spatial arrangement and bond angles .

Applications De Recherche Scientifique

Chemical Intermediates

The compound “4-(1H-imidazol-2-yl)benzoic Acid” is used in the synthesis of various chemical intermediates . It is particularly useful in the production of 4-(1H-benzo[d]imidazol-2-yl)aniline .

Drug Discovery

The benzimidazole nucleus, which is a component of “4-(1H-imidazol-2-yl)benzoic Acid”, is an important pharmacophore in drug discovery . It is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes .

Antiviral Properties

Derivatives of 2-phenylbenzimidazole, which can be synthesized from “4-(1H-imidazol-2-yl)benzoic Acid”, have been reported to have antiviral properties . They have been used in studies involving different virus strains, including HIV, HCV, HCMV, and HSV-1 .

Antitumor Activity

Benzimidazole derivatives, which include “4-(1H-imidazol-2-yl)benzoic Acid”, have been found to have antitumor activity . This makes them valuable in the field of cancer research .

Antihypertensive Activity

Compounds containing the benzimidazole nucleus, such as “4-(1H-imidazol-2-yl)benzoic Acid”, have been found to have antihypertensive activity . This means they can potentially be used in the treatment of high blood pressure .

Antioxidant Activity

Benzimidazole derivatives have been found to have antioxidant activity . This means they can potentially be used in the prevention of diseases that are caused by oxidative stress .

Antimicrobial Activity

Benzimidazole derivatives have been found to have antimicrobial activity . This means they can potentially be used in the treatment of various bacterial and fungal infections .

Anti-inflammatory Activity

Benzimidazole derivatives have been found to have anti-inflammatory activity . This means they can potentially be used in the treatment of various inflammatory conditions .

Mécanisme D'action

Target of Action

4-(1H-imidazol-2-yl)benzoic Acid, an imidazole-containing compound, is known to interact with various targets. Imidazole is a five-membered heterocyclic moiety that can interact with proteins and enzymes . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The compound has been found to bind to ferric and ferrous heme in the bacterial CYP199A4 enzyme .

Mode of Action

The interaction of 4-(1H-imidazol-2-yl)benzoic Acid with its targets results in various changes. For instance, when it binds to the ferric heme in the bacterial CYP199A4 enzyme, it induces a red shift in the Soret wavelength (424 nm), along with an increase and a decrease in the intensities of the δ and α bands, respectively . This suggests that the compound may alter the electronic structure of the heme, potentially affecting its function.

Biochemical Pathways

Imidazole-containing compounds are known to have a broad range of chemical and biological properties, suggesting that they may interact with multiple pathways

Pharmacokinetics

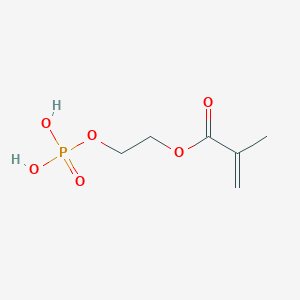

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The compound’s interaction with the bacterial cyp199a4 enzyme suggests that it may have effects on bacterial metabolism

Action Environment

The action, efficacy, and stability of 4-(1H-imidazol-2-yl)benzoic Acid can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents could affect its distribution within the body and its interaction with targets . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Propriétés

IUPAC Name |

4-(1H-imidazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJCYHGYOXHANSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363088 | |

| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108035-45-6 | |

| Record name | 4-(1H-imidazol-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

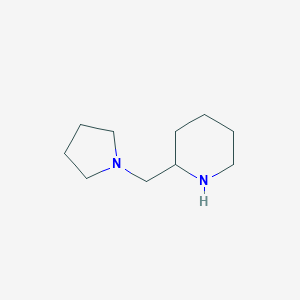

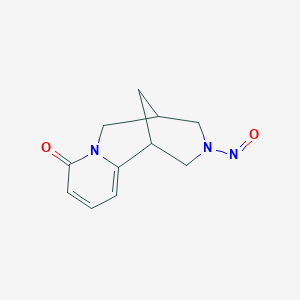

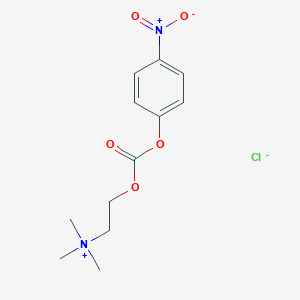

Feasible Synthetic Routes

Q & A

Q1: How does 4-(1H-imidazol-2-yl)benzoic acid improve the photocatalytic activity of g-C3N4 for hydrogen evolution?

A: 4-(1H-imidazol-2-yl)benzoic acid (IBA) acts as an edge-grafting modifier for g-C3N4. This means that IBA molecules are incorporated at the edges of the g-C3N4 structure during synthesis. This modification offers two key benefits []:

Q2: What is the significance of combining edge grafting with 4-(1H-imidazol-2-yl)benzoic acid and NiS co-catalysts in g-C3N4?

A: The combination of IBA edge grafting and NiS co-catalysts creates a synergistic effect that significantly boosts the photocatalytic activity of g-C3N4 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)

![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)